molecular formula C12H17NO2 B4523680 N-ethyl-4-(propan-2-yloxy)benzamide

N-ethyl-4-(propan-2-yloxy)benzamide

Cat. No.: B4523680
M. Wt: 207.27 g/mol
InChI Key: KLQKHHRCDSVUQP-UHFFFAOYSA-N
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Description

N-ethyl-4-(propan-2-yloxy)benzamide is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. It belongs to the broader class of benzamide derivatives, which have been extensively studied for their potential to target essential bacterial proteins. In particular, structurally related benzamide compounds have emerged as potent inhibitors of the bacterial cell division protein FtsZ, a highly promising target for overcoming antimicrobial resistance (AMR) . FtsZ is a tubulin-like GTPase that plays a critical role in bacterial cell division by polymerizing to form the Z-ring at the site of division. Inhibition of FtsZ polymerization disrupts the formation of the divisome, leading to defective cell division, filamentation of bacterial cells, and eventual cell lysis . Benzamide-based FtsZ inhibitors, such as the well-characterized PC190723, have demonstrated potent activity against problematic pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The structural features of this compound, including the benzamide core and the isopropoxy substituent, align with the pharmacophoric elements found in this active class of investigational antibiotics, suggesting its potential utility as a building block or intermediate in the development of novel anti-infective agents . Researchers can leverage this high-purity compound as a key intermediate for further chemical derivatization or as a standard in biological assays aimed at exploring new mechanisms to combat multi-drug resistant bacterial strains. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-ethyl-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13-12(14)10-5-7-11(8-6-10)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQKHHRCDSVUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(propan-2-yloxy)benzamide typically involves the reaction of 4-hydroxybenzamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the isopropyl group. The resulting intermediate is then reacted with ethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-ethyl-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-ethyl-4-(propan-2-yloxy)benzamide with structurally related benzamide derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₂H₁₇NO₂ - Ethyl (N), - Propan-2-yloxy (benzene) 219.27 Moderate lipophilicity; enzyme inhibition
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide C₂₁H₂₅NO₄S - Benzyl, - Tetrahydrothiophene dioxide 387.49 Enhanced bioactivity; heterocyclic stability
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-propoxybenzamide C₂₁H₂₃N₃O₄ - Oxadiazole ring, - Propoxy group 381.43 Electrophilic reactivity; ligand design
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide C₂₅H₃₁NO₄S - Thiophene dioxide, - Propoxy, - Benzyl 465.58 Protein binding; therapeutic candidate
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide C₁₇H₁₆N₂O₂S - Benzothiazole, - Phenoxyacetamide 312.39 Antimicrobial activity; heterocyclic diversity

Key Observations:

  • Substituent Impact : The ethyl group in this compound balances steric effects and lipophilicity, whereas bulkier groups like benzyl (in ) or heterocycles (e.g., oxadiazole in ) enhance target specificity but may reduce solubility.
  • Heterocyclic Modifications : Compounds incorporating thiophene dioxide () or benzothiazole () exhibit improved stability and distinct biological interactions compared to the simpler benzamide scaffold.
  • Bioactivity : The isopropoxy group in the target compound is associated with moderate enzyme inhibition, while trifluoroethyl or oxadiazole substituents (e.g., in ) enhance pharmacokinetic properties or reactivity.

Q & A

Advanced Research Question

  • Hazard analysis : Conduct DSC to identify exothermic decomposition risks (e.g., isopropoxy group instability above 150°C) .
  • Solvent selection : Replace DCM with less toxic alternatives (e.g., ethyl acetate) for large-scale reactions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize purification steps .

Q. Key Safety Data :

  • Mutagenicity : Ames testing shows low risk (comparable to benzyl chloride) but requires fume hood use .

How do substituent modifications impact pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Adding electron-withdrawing groups (e.g., -CF₃) increases logP, enhancing membrane permeability but reducing solubility .
  • Metabolic stability : Ethyl groups reduce cytochrome P450-mediated oxidation compared to methyl analogs .

Q. Methodology :

  • In silico modeling : Use QSAR tools like Schrödinger’s Maestro to predict ADME profiles .
  • Microsomal assays : Compare half-life (t₁/₂) in human liver microsomes for lead optimization .

What computational approaches complement experimental data for bioactivity prediction?

Advanced Research Question

  • Molecular docking : Simulate binding poses with CDK2 (PDB: 1AQ1) to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Validation : Cross-check docking scores (e.g., Glide SP scores < -6 kcal/mol) with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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